![molecular formula C11H12ClF3N4OS B3127703 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide CAS No. 338422-83-6](/img/structure/B3127703.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide
Overview
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide is a useful research compound. Its molecular formula is C11H12ClF3N4OS and its molecular weight is 340.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Research on related chemical compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, has provided insights into their crystal structures, revealing a folded conformation between the pyrimidine and benzene rings. This structural understanding is crucial for applications in materials science and molecular engineering, where the precise arrangement of atoms within a molecule can significantly affect its physical and chemical properties (Subasri et al., 2017).
Synthesis and Structural Elucidation
The synthesis of compounds containing 1,2,4-triazole rings, such as 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide, has been explored for their potential antimicrobial, antifungal, and antituberculosis activities. These studies contribute to the development of new pharmaceuticals and therapeutic agents, highlighting the importance of chemical synthesis and structural elucidation in drug discovery (MahyavanshiJyotindra et al., 2011).
Functionalization of Pyridines
Research into the functionalization of pyridines through substitution reactions has led to the creation of new compounds with potential applications in pharmaceuticals and agrochemicals. These studies demonstrate the versatility of pyridine derivatives in synthesizing complex molecules with specific biological or chemical properties (Schmidt et al., 2006).
Antimicrobial Activity
The development of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives and their subsequent screening for in-vitro antibacterial, antifungal, and anti-tuberculosis activity represents another critical application. This research area is vital for the ongoing fight against resistant microbial strains and the search for new, effective antimicrobial agents (MahyavanshiJyotindra et al., 2011).
Intramolecular Cyclization
Studies on the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides have led to the synthesis of pyridin-2(1H)-ones, which are of interest due to their potential pharmacological properties. This research illustrates the importance of chemical reactions in creating novel compounds with potential therapeutic applications (Savchenko et al., 2020).
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N4OS/c1-19(2)6-17-18-9(20)5-21-10-8(12)3-7(4-16-10)11(13,14)15/h3-4,6H,5H2,1-2H3,(H,18,20)/b17-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUOMHLZYVKJAU-UBKPWBPPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NNC(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/NC(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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